molecular formula C22H21ClN4O2S B11977886 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione

Cat. No.: B11977886
M. Wt: 440.9 g/mol
InChI Key: UWOFRAABXDCPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-chlorobenzyl chloride and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles like amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interfere with DNA synthesis or protein function, thereby exerting its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorobenzyl)-1,3-dimethylxanthine: Similar structure but lacks the thioether group.

    8-(4-methylbenzylthio)-1,3-dimethylxanthine: Similar structure but lacks the chlorobenzyl group.

Uniqueness

The presence of both chlorobenzyl and methylbenzylthio groups in 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

The compound 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H20_{20}ClN5_5O2_2S
  • Molecular Weight : 440.9 g/mol
  • CAS Number : 374550-43-3

This compound features a purine core with various substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of purine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including:

  • Inhibition of cell cycle progression : The compound has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis induction : It promotes programmed cell death in tumor cells, which is crucial for effective cancer therapy.

A study indicated that derivatives similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, suggesting a potential role in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests demonstrated moderate to strong activity against several bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research. Notably:

  • Acetylcholinesterase (AChE) Inhibition : This is significant for conditions like Alzheimer's disease. The compound showed strong inhibitory activity against AChE, indicating potential neuroprotective effects.
  • Urease Inhibition : The compound also demonstrated effective urease inhibition, which is relevant for treating infections caused by urease-producing bacteria .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets. These studies reveal:

  • Binding Affinity : The compound exhibits high binding affinity for certain targets, which correlates with its biological activities.
  • Interaction with Amino Acids : Specific interactions with key amino acids in target proteins were identified, contributing to its inhibitory effects on enzymes and receptors .

Case Studies

  • Study on Anticancer Activity : A recent investigation into the anticancer properties of purine derivatives found that modifications on the purine ring significantly influenced their activity against cancer cell lines. The study concluded that compounds with similar structures could effectively inhibit tumor growth .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various purine derivatives against common pathogens. The results indicated that certain structural features enhance antibacterial activity, supporting further development of these compounds as therapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution at the purine core. A typical route involves reacting 1,3-dimethylpurine-2,6-dione with (2-chlorophenyl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 7-position substituent. The 8-position sulfanyl group is added via thiol-disulfide exchange using 4-methylbenzyl mercaptan in ethanol at 60–80°C. Critical parameters include solvent polarity (methanol/ethanol for solubility), temperature control (to minimize side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): Key peaks include the singlet for N-CH₃ groups (~3.2–3.4 ppm) and aromatic protons from the chlorophenyl and methylbenzyl groups (6.8–7.5 ppm).
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry (MS): Electrospray ionization (ESI) confirms the molecular ion [M+H]⁺ at m/z 445.1 (calculated for C₂₂H₂₂ClN₄O₂S). Cross-referencing with databases via InChIKey (e.g., NMCHYWGKBADVMK-UHFFFAOYSA-N) ensures structural accuracy .

Q. What preliminary biological activities have been reported for structurally analogous purine-2,6-dione derivatives?

Analogous compounds exhibit modulation of TRP channels (e.g., TRPC5 activation) and potential anticancer activity via nucleotide pathway interference. For example, 8-[(2-chloroethyl)sulfanyl] derivatives show dose-dependent cytotoxicity in cancer cell lines (IC₅₀ = 10–50 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., TRP channel activation vs. inhibition) across studies?

Contradictions may arise from assay variability (e.g., calcium flux vs. patch-clamp methods) or differences in cell models (primary vs. transfected cells). To address this:

  • Standardize assays using recombinantly expressed TRP isoforms (e.g., TRPV3, TRPC5).
  • Perform dose-response curves (0.1–100 μM) with positive controls (e.g., allyl isothiocyanate for TRPA1).
  • Validate findings via knockout models or competitive binding assays .

Q. What computational strategies are effective for predicting target interactions, and how can they be validated experimentally?

  • Molecular Docking: Use software like AutoDock Vina to model interactions with TRP channel binding pockets (e.g., PDB 6PVM for TRPV3). Focus on sulfanyl group coordination with Na⁺/Ca²⁺ ion channels.
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories.
  • Validation: Conduct site-directed mutagenesis of predicted binding residues (e.g., TRPV3 Glu536) and measure activity changes via electrophysiology .

Q. What challenges arise in structure-activity relationship (SAR) studies for the sulfanyl and benzyl substituents?

  • Synthetic Complexity: Introducing bulky substituents (e.g., 4-fluorobenzyl) requires optimized coupling conditions to avoid steric hindrance.
  • Biological Specificity: Minor structural changes (e.g., chloro to fluoro substitution) can switch activity from TRP modulation to kinase inhibition. Use parallel synthesis and high-throughput screening (HTS) to map substituent effects on IC₅₀ and selectivity .

Q. How can researchers assess the compound’s stability under physiological conditions (e.g., plasma, liver microsomes)?

  • In Vitro Stability Assays: Incubate the compound in human plasma (37°C, 24 hrs) and analyze degradation via LC-MS.
  • Metabolic Profiling: Use liver microsomes + NADPH to identify oxidative metabolites (e.g., sulfoxide formation).
  • pH Stability: Test solubility and degradation in buffers (pH 1–10) to guide formulation for in vivo studies .

Q. Methodological Considerations

  • Data Reproducibility: Report detailed synthetic protocols (e.g., equivalents of reagents, inert atmosphere use) and biological assay conditions (cell passage number, serum concentration) .
  • Target Validation: Combine genetic (CRISPR) and pharmacological (antagonist co-treatment) approaches to confirm on-target effects .

Properties

Molecular Formula

C22H21ClN4O2S

Molecular Weight

440.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione

InChI

InChI=1S/C22H21ClN4O2S/c1-14-8-10-15(11-9-14)13-30-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)12-16-6-4-5-7-17(16)23/h4-11H,12-13H2,1-3H3

InChI Key

UWOFRAABXDCPFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.